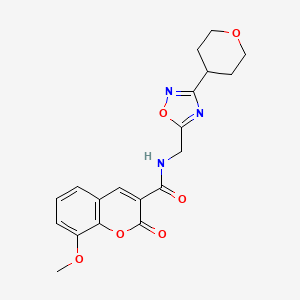
Diethyl (1,1-difluoro-2-(4-methoxyphenyl)-2-(phenylamino)ethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (1,1-difluoro-2-(4-methoxyphenyl)-2-(phenylamino)ethyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a difluoro-substituted ethyl chain, which is further substituted with a methoxyphenyl and a phenylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1,1-difluoro-2-(4-methoxyphenyl)-2-(phenylamino)ethyl)phosphonate typically involves the following steps:
Formation of the Difluoroethyl Intermediate: The difluoroethyl intermediate can be synthesized through the reaction of a suitable precursor with a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Substitution with Methoxyphenyl and Phenylamino Groups: The difluoroethyl intermediate is then reacted with 4-methoxyphenyl and phenylamine under appropriate conditions to introduce the methoxyphenyl and phenylamino groups.
Phosphonation: Finally, the substituted difluoroethyl intermediate is reacted with diethyl phosphite under suitable conditions to form the desired phosphonate compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (1,1-difluoro-2-(4-methoxyphenyl)-2-(phenylamino)ethyl)phosphonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding phosphonic acid derivatives.
Reduction: Formation of reduced phosphonate derivatives.
Substitution: Formation of substituted phosphonate compounds.
Applications De Recherche Scientifique
Diethyl (1,1-difluoro-2-(4-methoxyphenyl)-2-(phenylamino)ethyl)phosphonate has several scientific research applications, including:
Medicinal Chemistry: Potential use as a precursor for the synthesis of bioactive molecules.
Organic Synthesis: Utilized as a reagent in various organic transformations.
Materials Science:
Mécanisme D'action
The mechanism of action of diethyl (1,1-difluoro-2-(4-methoxyphenyl)-2-(phenylamino)ethyl)phosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can act as a bioisostere for phosphate groups, allowing the compound to interact with enzymes and receptors that recognize phosphate-containing substrates. This interaction can modulate the activity of these enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl (1,1-difluoro-2-(4-methoxyphenyl)-2-(phenylamino)ethyl)phosphate: Similar structure but with a phosphate group instead of a phosphonate group.
Diethyl (1,1-difluoro-2-(4-methoxyphenyl)-2-(phenylamino)ethyl)phosphinate: Similar structure but with a phosphinate group instead of a phosphonate group.
Uniqueness
Diethyl (1,1-difluoro-2-(4-methoxyphenyl)-2-(phenylamino)ethyl)phosphonate is unique due to the presence of both difluoro and phosphonate groups, which can impart distinct chemical and biological properties compared to its analogs
Propriétés
IUPAC Name |
N-[(1R)-2-diethoxyphosphoryl-2,2-difluoro-1-(4-methoxyphenyl)ethyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F2NO4P/c1-4-25-27(23,26-5-2)19(20,21)18(22-16-9-7-6-8-10-16)15-11-13-17(24-3)14-12-15/h6-14,18,22H,4-5H2,1-3H3/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEBKDULVVEVAS-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C1=CC=C(C=C1)OC)NC2=CC=CC=C2)(F)F)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C([C@@H](C1=CC=C(C=C1)OC)NC2=CC=CC=C2)(F)F)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F2NO4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B2380345.png)
![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one](/img/new.no-structure.jpg)
![3-(benzenesulfonyl)-6-chloro-N-[(4-methoxyphenyl)methyl]quinolin-4-amine](/img/structure/B2380350.png)
![N-(5-benzyl-1,3-thiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2380351.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2380352.png)


![tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B2380357.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2380358.png)
![N-(4-chlorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2380362.png)

![4-Methyl-6-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine](/img/structure/B2380366.png)


